molecular formula C13H18N2 B6322072 4-Benzyl-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-81-8

4-Benzyl-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B6322072
CAS No.: 675589-81-8
M. Wt: 202.30 g/mol
InChI Key: DWUSMWCBAIXPQP-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-diazabicyclo[321]octane is a bicyclic organic compound with the molecular formula C13H18N2 It is characterized by a diazabicyclo structure, which consists of two nitrogen atoms incorporated into a bicyclic framework

Scientific Research Applications

4-Benzyl-1,4-diazabicyclo[3.2.1]octane has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-1,4-diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction typically yields the desired compound in moderate to high yields (51-73%) under controlled conditions . The reaction conditions often include the use of solvents such as methyl and tert-butyl acrylate, and the process is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. The process typically involves optimizing reaction conditions to maximize yield and purity, ensuring that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-Benzyl-1,4-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the arrangement of the nitrogen atoms and the overall ring size.

    1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with a different ring system and nitrogen placement.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications .

Properties

IUPAC Name

4-benzyl-1,4-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-7-6-13(15)11-14/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSMWCBAIXPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (15.8 mL, 100 mmol) was slowly added to a solution of triphenylphosphine (26.2 g, 100 mmol) in THF (200 mL) while maintaining the reaction temperature below 20° C. After stirring this mixture for 30 min at RT, a solution of 2-(1-benzyl-piperazine-2-yl)-ethanol (11 g, 50 mmol) in THF (100 mL) was added while maintaining the reaction temperature below 20° C. The reaction mixture became turbid and the solvent was removed in vacuo after a period of 1 h. The residue was partitioned between water (20 mL) and ethyl acetate (50 mL) and the pH was adjusted to 2 with 6 N HCl. The phases were separated and the aqueous phase was extracted with EtOAc (50 mL) at pH 3.0, 4.5 and 10 (4×). The pH 10 extracts were combined, dried (Na2SO4), filtered and concentrated to an oil. The oil was triturated three times with hot hexanes (100 mL) to remove any remaining triphenylphosphine and triphenylphosphine oxide and the hexanes were decanted. The remaining oil was dried resulting in 7.5 g (74%) of the title compound: APCI MS m/z 203.2 (M+1).
Name
Diethyl azodicarboxylate
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
74%

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